ethyl 3-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
Overview
Description
Ethyl 3-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including a chloro, methyl, and a butenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one with 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. This reaction forms the butenyl ether derivative, which is then esterified with ethyl 3-bromopropanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.
Substitution: Halogen substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of chroman derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Ethyl 3-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethyl 3-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simple chromen-2-one derivative with anticoagulant properties.
Warfarin: A well-known anticoagulant that is structurally related to coumarin.
Umbelliferone: A naturally occurring coumarin with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-[6-chloro-4-methyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO5/c1-5-24-19(22)7-6-14-13(4)15-10-16(21)18(25-9-8-12(2)3)11-17(15)26-20(14)23/h8,10-11H,5-7,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSMWMHDEWBSND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC=C(C)C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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